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molecular formula C12H18N4O3 B8396463 4-{[2-(Dimethylamino)ethyl]amino}-n-methyl-3-nitrobenzamide

4-{[2-(Dimethylamino)ethyl]amino}-n-methyl-3-nitrobenzamide

Cat. No. B8396463
M. Wt: 266.30 g/mol
InChI Key: FTKQXGQKXGGDFG-UHFFFAOYSA-N
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Patent
US06204264B1

Procedure details

10% of palladium-carbon (0.738 g) was added to a solution containing 4-{[2-(dimethylamino)ethyl]amino}-N-methyl-3-nitrobenzamide (3.679 g) in a mixture of ethyl acetate (40 ml) and ethanol (37 ml), and the mixture was stirred for 4.5 hours under a hydrogen gas atmosphere at room temperature. After the catalyst was removed out by filtration, the filtrate was concentrated. The residue, with ethyl acetate added thereto, was washed with 1N sodium hydroxide aqueous solution and saturated brine successively, dried over sodium sulfate anhydride, and concentrated, thereby yielding the entitled compound (2.862 g) as brown solid.
Quantity
3.679 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.738 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:19])[CH2:3][CH2:4][NH:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([NH:12][CH3:13])=[O:11])=[CH:8][C:7]=1[N+:16]([O-])=O>C(OCC)(=O)C.C(O)C.[C].[Pd]>[NH2:16][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][C:6]=1[NH:5][CH2:4][CH2:3][N:2]([CH3:1])[CH3:19])[C:10]([NH:12][CH3:13])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
3.679 g
Type
reactant
Smiles
CN(CCNC1=C(C=C(C(=O)NC)C=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium-carbon
Quantity
0.738 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4.5 hours under a hydrogen gas atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the catalyst was removed out by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
The residue, with ethyl acetate added
WASH
Type
WASH
Details
was washed with 1N sodium hydroxide aqueous solution and saturated brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
NC=1C=C(C(=O)NC)C=CC1NCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.862 g
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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